Survivin is encoded by the BIRC5 gene, which is located on chromosome 17 in humans. It is expressed in various tissues during embryonic development but is often re-expressed in many cancers, making it a target for cancer therapies. The peptide fragment (18-27) corresponds to a specific region within the survivin protein that is critical for its function.
Survivin (18-27) can be classified as:
The synthesis of Survivin (18-27) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Survivin (18-27) can be represented as follows:
The molecular weight of Survivin (18-27) is approximately 1,200 Da, and it exhibits specific binding affinities to other proteins involved in apoptosis regulation.
Survivin (18-27) participates in several biochemical interactions, primarily involving binding to other proteins that regulate apoptosis and cell cycle progression.
The mechanism of action of Survivin (18-27) involves:
Studies have shown that overexpression of survivin correlates with poor prognosis in various cancers due to its anti-apoptotic effects.
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized peptides.
Survivin (18-27) has several scientific uses:
Survivin (18-27) – a peptide fragment derived from the full-length survivin protein – exerts critical regulatory functions within caspase-dependent apoptotic pathways. As a member of the Inhibitor of Apoptosis (IAP) family, survivin (18-27) primarily inhibits the proteolytic activation of effector caspases-3 and -7 and the initiator caspase-9. Structural analyses reveal that this occurs through two distinct mechanisms: First, survivin (18-27) binds directly to the caspase-9 p12 subunit via its BIR domain, sterically hindering apoptosome assembly and preventing caspase-9 autoactivation [4] [10]. Second, it stabilizes X-linked IAP (XIAP) by forming a survivin-XIAP complex, which enhances XIAP-mediated sequestration and ubiquitination of active caspases-3 and -7 [1] [4]. Computational studies modeling the survivin–caspase-9 interaction identify key residue-level contacts (e.g., Glu-53, Trp-67, and Cys-84 in survivin) as essential for binding affinity [4]. Disruption of these residues via mutagenesis abolishes anti-apoptotic function, confirming their role as molecular "hotspots" [4].
Table 1: Survivin (18-27) Interactions with Caspase Pathways
Target Caspase | Interaction Mechanism | Functional Consequence |
---|---|---|
Caspase-9 | Binds p12 subunit via BIR domain | Inhibits apoptosome formation |
Caspase-3/7 | Stabilizes XIAP-caspase complex | Enhances caspase ubiquitination/degradation |
Pro-caspase-9 | Blocks homodimerization | Prevents activation cleavage |
Notably, survivin (18-27) does not directly inhibit caspase-3 or -7 but acts cooperatively with XIAP. This indirect suppression is validated by proximity ligation assays showing reduced caspase-3/7 activity in tumor cells overexpressing survivin fragments [4]. Under stress conditions (e.g., UV irradiation), survivin (18-27) expression correlates with diminished cleavage of poly(ADP-ribose) polymerase (PARP), a caspase-3 substrate [5].
Survivin (18-27) differentially regulates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Pathway: Here, survivin (18-27) suppresses apoptosis by antagonizing mitochondrial permeabilization. It binds to and sequesters Smac/DIABLO (a pro-apoptotic protein released from mitochondria), preventing Smac from neutralizing XIAP [1] [10]. This allows XIAP to maintain caspase inhibition. Additionally, survivin (18-27) stabilizes the Bcl-2/Bax equilibrium by enhancing Bcl-2 expression and inhibiting Bax translocation to mitochondria, thereby preserving mitochondrial integrity [5] [10]. Hypoxia-inducible factor-1α (HIF-1α) upregulates survivin (18-27) under low-oxygen conditions, further amplifying this cytoprotective effect [3].
Extrinsic Pathway: Survivin (18-27) indirectly inhibits death-receptor-mediated apoptosis by blocking caspase-8 activation downstream of Fas/CD95 or TNFα receptors. It interferes with the caspase-8–to–caspase-3 amplification loop by maintaining elevated XIAP levels [4] [10]. However, cells lacking mitochondrial survivin pools (e.g., cytochrome c-deficient lines) exhibit increased sensitivity to TNFα-induced death, underscoring the pathway-specificity of survivin’s functions [8].
Table 2: Pathway-Specific Modulation by Survivin (18-27)
Pathway | Key Regulators Targeted | Net Effect on Apoptosis |
---|---|---|
Intrinsic | Smac/DIABLO, Bcl-2, Bax | Inhibition |
Extrinsic | Caspase-8, XIAP | Partial inhibition |
DNA damage response | p53, Akt | Inhibition |
Survivin (18-27) also intersects with p53 signaling; p53 deficiency upregulates survivin, while survivin overexpression inhibits p53-mediated Bax transcription [10]. Feedback loops with Akt/PI3K and Wnt/β-catenin pathways further stabilize survivin expression, creating oncogenic circuits [2] [7].
A defining feature of survivin (18-27) is its mitochondrial pool, localized within the intermembrane space (IMS) of tumor cell mitochondria [3]. This pool is rapidly released into the cytosol upon apoptotic stimuli (e.g., staurosporine or UV exposure), where it exerts immediate anti-apoptotic effects. Crucially, mitochondrial survivin (18-27) maintains outer mitochondrial membrane (OMM) integrity by two mechanisms:
Table 3: Survivin (18-27) in Mitochondrial Apoptotic Regulation
Mitochondrial Process | Survivin (18-27) Action | Consequence |
---|---|---|
OMM permeabilization | Inhibits Bax oligomerization | Prevents cyt-c release |
Cyt-c cardiolipin binding | Stabilizes cyt-c/membrane interaction | Reduces cyt-c mobilization |
Smac/DIABLO release | Sequesters Smac in IMS | Blocks XIAP inhibition |
In survivin-deficient cells, mitochondrial permeability transition pore (mPTP) opening accelerates, triggering cyt-c release, apoptosome formation, and caspase-9 activation [3] [8]. Contrastingly, tumor cells with enriched mitochondrial survivin resist cyt-c release even under hypoxia or chemotherapy, promoting therapeutic resistance [3] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: